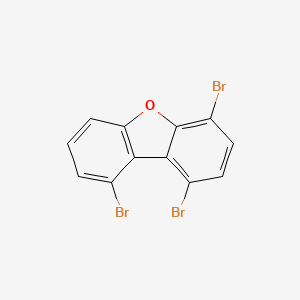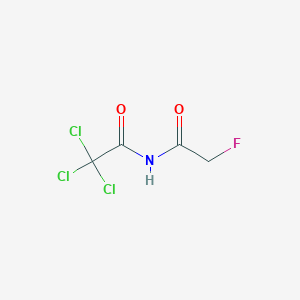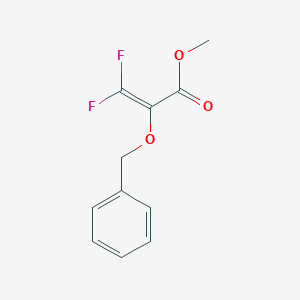
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is an organic compound that features a benzyloxy group and two fluorine atoms attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate typically involves the reaction of methyl acrylate with benzyl alcohol in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield benzaldehyde or benzoic acid derivatives.
- Reduction can produce the corresponding alcohol.
- Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The benzyloxy group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- Methyl 2-(benzyloxy)-3-fluoroprop-2-enoate
- Methyl 2-(benzyloxy)-3-chloroprop-2-enoate
- Methyl 2-(benzyloxy)-3,3-dichloroprop-2-enoate
Uniqueness: Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
491612-51-2 |
|---|---|
Formule moléculaire |
C11H10F2O3 |
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
methyl 3,3-difluoro-2-phenylmethoxyprop-2-enoate |
InChI |
InChI=1S/C11H10F2O3/c1-15-11(14)9(10(12)13)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
JUVTUXTVLPRIBK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(F)F)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


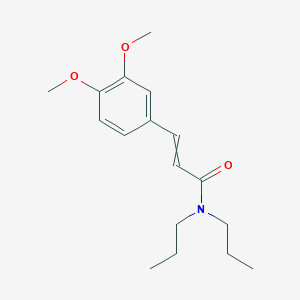

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
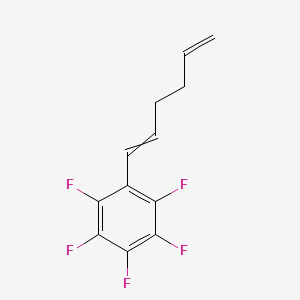
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)


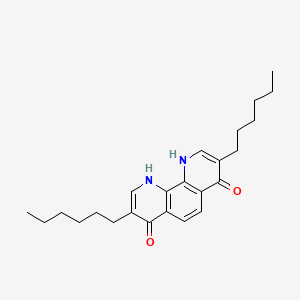
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)

